erythrogenin

Erythropoiesis Protein Biochemistry Enzymology

Erythrogenin (CAS 11115-83-6), the sole validated renal erythropoietic factor, enables reconstitution of the complete EPO-generating cascade. Immunologically distinct from EPO with MW 50-100 kDa, enabling chromatographic separation from mature hormone. • Requires serum substrate for two-step EPO generation • Anti-REF antibody specificity supports ELISA/Western blot without EPO cross-reactivity • In stock with tissue-specific sourcing for fetal vs. adult erythropoiesis models.

Molecular Formula W
Molecular Weight 0
CAS No. 11115-83-6
Cat. No. B1171977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythrogenin
CAS11115-83-6
Synonymserythrogenin
Molecular FormulaW
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythrogenin: Renal Erythropoietic Factor


Erythrogenin (CAS 11115-83-6), also termed renal erythropoietic factor (REF), is an enzyme/proteinase produced by the kidney in response to hypoxia [1]. It acts on a serum substrate to generate the active hormone erythropoietin (EPO), the primary regulator of red blood cell production [2][3]. Unlike EPO, which directly stimulates erythroid progenitor cells, erythrogenin functions as an upstream activator in the erythropoietin-generating cascade, making it a distinct research tool for studying the proximal events of erythropoiesis regulation.

Upstream enzymatic activator of the EPO-generating cascade; distinct from mature erythropoietin
Requires serum substrate incubation for erythropoietic activity in bioassays
Unique antigenic identity – anti-REF antibodies do not cross-react with EPO

Why Erythrogenin Substitution Fails


Erythrogenin is enzymatically and immunologically distinct from erythropoietin and other hematopoietic factors, precluding simple functional substitution. It is not erythropoietically active on its own; it requires a serum substrate to generate EPO in vitro [1]. Furthermore, anti-REF antibodies neutralize erythrogenin activity without affecting EPO, confirming its unique antigenic identity [2]. Finally, its production profile is uncorrelated with thrombopoietin and EPO, indicating it represents an independent regulatory entity [3].

Substrate-Dependent Activity
Erythrogenin alone is not erythropoietically active; EPO cannot substitute for this enzymatic step without serum pre-incubation.
Unique Antigenicity
Anti-REF sera neutralize erythrogenin but do not affect EPO; immunoassays may misidentify if substitution is attempted.
Independent Regulation
Production profile is uncorrelated with thrombopoietin and EPO, so regulatory studies may not transfer across factors.

Erythrogenin Quantitative Differentiation


Molecular Weight vs. Erythropoietin

Erythrogenin (renal erythropoietic factor) exhibits a molecular weight of 50,000–100,000 Da, which is significantly higher than that of plasmatic erythropoietin (10,000–30,000 Da), confirming that they are distinct molecular entities with different biophysical properties [1].

Molecular Weight
Head-to-head
~2-10× larger than circulating EPO
Enables size-based purification strategy selection
Ultrafiltration on rabbit kidney/spleen extracts
Erythropoiesis Protein Biochemistry Enzymology

Tissue-Specific Production in Neonatal Hypoxia

In neonatal rats subjected to hypoxia, erythrogenin levels were undetectable in the kidney but highly elevated in both liver and spleen, demonstrating a developmental shift in the primary sites of erythrogenin production compared to adult animals [1].

Tissue Specificity
Context-dependent
Undetectable in neonatal kidney Highly elevated in liver/spleen
Guides tissue sourcing for developmental erythropoiesis models
5-day-old neonatal rats under hypoxia
Developmental Hematology Hypoxia Response Organ-specific Expression

Age-Dependent Extrarenal Decline

Erythrogenin levels in liver and spleen of young nephrectomized rats were significantly higher than those in adult anephric rats following 6 hours of hypoxia [1], indicating an age-related decline in extrarenal erythrogenin production capacity.

Age-Dependent Decline
Context-dependent
Young: significantly elevated Adult: markedly lower
Advises age-appropriate sourcing for extrarenal studies
6h hypoxia in anephric rats; exact fold-change not reported
Aging Extrarenal Erythropoiesis Enzyme Regulation

Anti-REF Neutralization Specificity

Anti-REF sera specifically neutralize the erythropoietic activity of erythrogenin in the polycythemic mouse assay, but do not affect the biological activity of erythropoietin (ESF) [1]. This demonstrates that erythrogenin possesses unique antigenic determinants absent from mature EPO.

Antibody Specificity
Head-to-head
Erythrogenin activity neutralized EPO activity unaffected
Supports erythrogenin-specific immunoassay development
Polycythemic mouse bioassay
Immunoassay Antibody Specificity Factor Discrimination

Serum Substrate Requirement

Erythrogenin alone exhibits no erythropoietic activity in exhypoxic polycythemic mice; activity is observed only after incubation with rat serum, confirming its role as an enzymatic activator rather than a direct-acting hormone [1]. In contrast, erythropoietin is directly active in the same assay without serum pre-incubation.

Substrate Dependence
Head-to-head
Inactive without serum EPO active without serum
Requires two-step protocol with serum pre-incubation
Exhypoxic polycythemic mouse bioassay
In Vitro Assay Enzyme-Substrate Interaction EPO Generation

Erythrogenin Research Applications


EPO Biogenesis Mechanism Studies

Erythrogenin is the sole validated enzymatic activator of the EPO precursor, making it essential for reconstituting the complete EPO-generating cascade in vitro [1]. Its molecular weight (50–100 kDa) and distinct subcellular localization differentiate it from mature EPO, enabling purification and characterization of the upstream regulatory steps [2].

Developmental & Extrarenal Erythropoiesis

Erythrogenin production shifts from liver/spleen in neonates to kidney in adults [1][2]. Procurement of tissue- and age-specific erythrogenin is critical for accurate modeling of fetal vs. adult erythropoiesis and for investigating extrarenal EPO production in anephric models [3].

Immunoassay Development & Factor Discrimination

Anti-REF antibodies specifically neutralize erythrogenin without affecting EPO activity [1], providing a basis for developing erythrogenin-specific ELISA kits and Western blot protocols. This is critical for quantifying erythrogenin in complex biological matrices (e.g., serum, tissue homogenates) where EPO cross-reactivity would otherwise confound results.

Organ Culture Erythropoiesis Models

Rat kidney organ cultures produce erythrogenin, with significant activity emerging after 3.5 days of culture [1]. This system provides a controlled platform for studying hypoxia-induced erythrogenin synthesis and secretion, and for screening modulators of the renal erythropoietic factor pathway.

Application
Selection Property
Validation Focus
EPO Biogenesis Mechanism Studies
Enzymatic activation of EPO precursor
Reconstitution of EPO-generating cascade in vitro
Developmental & Extrarenal Erythropoiesis
Tissue- and age-specific erythrogenin sourcing
Accurate modeling of fetal vs. adult erythropoiesis
Immunoassay Development & Factor Discrimination
Erythrogenin-specific antibody reactivity
Assay specificity without EPO cross-reactivity
Organ Culture Erythropoiesis Models
Hypoxia-induced erythrogenin synthesis
Controlled platform for renal erythropoietic factor pathway modulators

Technical Documentation Hub

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37 linked technical documents
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